6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-17-11-14-8(5-9(16)15-11)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPRYRRCSCVFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, identified by its CAS number 4774-77-0, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro-fluorophenyl group and a methylthio moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C12H10ClFN2OS
- Molecular Weight : 284.737 g/mol
- LogP : 3.162 (indicating lipophilicity)
- PSA : 84.81 (polar surface area)
Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. In various studies, compounds with similar structures have exhibited significant antibacterial and antifungal activities.
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Antibacterial Studies :
- The compound was tested against various bacterial strains using agar diffusion methods. Results indicated notable inhibition zones compared to standard antibiotics like ceftriaxone.
- A structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the phenyl ring influenced the antibacterial efficacy significantly.
-
Antifungal Studies :
- The antifungal activity was assessed using broth dilution methods, showing effectiveness against common fungal pathogens. Compounds with similar pyrimidine structures often exhibit broad-spectrum antifungal activity.
Anticancer Potential
Several studies have explored the anticancer potential of pyrimidine derivatives. The compound's ability to inhibit cancer cell proliferation has been investigated:
- Cell Line Studies :
- In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggested that the compound may act through the modulation of specific signaling pathways involved in cell survival and proliferation.
Case Studies
-
Case Study 1: Antibacterial Efficacy
- A recent study synthesized several derivatives of pyrimidines and tested their antibacterial properties. Among them, this compound showed superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics.
-
Case Study 2: Anticancer Activity
- In a study aimed at evaluating new anticancer agents, this compound was found to significantly reduce cell viability in A549 lung cancer cells at low micromolar concentrations, suggesting a promising therapeutic index.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
Aromatic vs. Heterocyclic Substituents
- 6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 1184914-40-6):
- 6-(4-Aminophenyl)-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one: The aminophenyl group enables hydrogen bonding, while the thieno-fused pyrimidinone scaffold (vs.
Trifluoromethyl and Alkyl Substituents
- 5-Methyl-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one :
- 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8):
Modifications at the 2-Position
Methylthio vs. Amino Groups
- 2-(Propan-2-ylamino)-6-(4-nitrophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Replacing -SMe with an isopropylamino group (-NH-iPr) introduces hydrogen-bonding capability, critical for targeting ATP-binding sites in kinases. However, this may reduce stability due to oxidative susceptibility .
- N-[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide: A formamide group at the 4-position (vs.
Data Tables
Table 1. Structural and Physical Properties
*Calculated based on formula C₁₁H₈ClF N₂OS.
Preparation Methods
Core Pyrimidin-4(3H)-one Ring Formation
The synthesis of the pyrimidin-4(3H)-one core typically begins with the condensation of β-ketoesters and thiourea derivatives. This classical approach facilitates the formation of the 2-thiomethyl-pyrimidin-4-one scaffold, which is crucial for subsequent functionalization.
- Key Reaction: Condensation of an appropriate β-ketoester with thiourea yields 6-substituted-2-thiomethyl-pyrimidin-4-one intermediates.
- Example: As reported in a study on antitubercular pyrimidinones, the ring formation was achieved by reacting β-ketoesters with thiourea, followed by methylation of the thiol group to afford 2-(methylthio)pyrimidin-4-one derivatives.
Methylthio Group Installation at the 2-Position
The methylthio group at the 2-position is introduced through methylation of the thiol intermediate formed during the condensation step.
- Methylation Step: The thiol group on the pyrimidinone ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the 2-(methylthio) derivative.
- Oxidation/Reduction Control: Careful control of reaction conditions prevents over-oxidation of the methylthio group to sulfoxides or sulfones, maintaining the desired methylthio functionality.
Representative Synthetic Route Summary
| Step | Starting Material/Intermediate | Reaction Type | Conditions/Notes | Product/Intermediate |
|---|---|---|---|---|
| 1 | β-ketoester + thiourea | Condensation | Reflux in ethanol or suitable solvent | 6-substituted-2-thiol-pyrimidin-4-one |
| 2 | Thiol intermediate | Methylation | Methyl iodide, base (e.g., K2CO3), room temperature | 6-substituted-2-(methylthio)pyrimidin-4-one |
| 3 | 6-bromo-2-(methylthio)pyrimidin-4-one | Suzuki cross-coupling | Pd(PPh3)4 catalyst, base, 2-chloro-6-fluorophenylboronic acid | 6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4-one |
Detailed Research Findings and Optimization
- Base Selection and Solvent Effects: The condensation and methylation steps are sensitive to the choice of base and solvent. For example, potassium carbonate in DMF or acetone is preferred for methylation to achieve high yields without side reactions.
- Catalyst Efficiency in Cross-Coupling: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 have been shown to promote efficient Suzuki coupling, with yields often exceeding 80% when optimized.
- Temperature and Time: Reflux conditions for condensation and cross-coupling reactions typically range from 80–110 °C, with reaction times from 4 to 24 hours depending on substrate reactivity.
- Purification: Crystallization or chromatographic purification is employed to isolate the target compound with high purity, confirmed by NMR and X-ray crystallography.
Comparative Analysis of Preparation Methods
| Aspect | Condensation + Methylation + Suzuki Coupling | Alternative Routes (e.g., Direct Alkylation) |
|---|---|---|
| Yield | Moderate to high (60–90%) | Variable, often lower due to side reactions |
| Scalability | Good, suitable for gram to kilogram scale | Limited by reaction complexity and purification steps |
| Functional Group Tolerance | High, allows diverse substitutions | Less tolerant, risk of undesired alkylation |
| Reaction Complexity | Multi-step, but well-established | Potentially fewer steps but less reliable |
Q & A
Q. What are the recommended synthetic routes for 6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of substituted phenyl precursors with thiourea derivatives to form the pyrimidinone core. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-chlorination or desulfurization .
- Step 2 : Introduction of the methylthio group via nucleophilic substitution, often using methanethiol or methyl disulfide under basic conditions. Anhydrous solvents (e.g., DMF or THF) are preferred to minimize hydrolysis .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yields range from 40–65%, depending on steric hindrance from the chloro-fluorophenyl group .
Q. How is structural confirmation of the compound achieved?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methylthio S-CH at δ ~2.5 ppm, pyrimidinone carbonyl at δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 313.02 for CHClFNOS) and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolves bond angles and confirms the planar pyrimidinone ring system .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation from the methylthio group and halogenated aryl rings .
- Waste Disposal : Collect organic waste separately in halogen-resistant containers. Collaborate with certified agencies for incineration to prevent environmental release of persistent fluorinated by-products .
Q. What solvents and reaction conditions stabilize the compound during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of the aromatic intermediates. Avoid protic solvents (e.g., methanol) to prevent nucleophilic attack on the methylthio group .
- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and decomposition risks. Higher temperatures (>100°C) may degrade the pyrimidinone ring .
Q. How is purity assessed post-synthesis?
- HPLC : Use a C18 column with UV detection at 254 nm. Acceptable purity for biological testing is ≥95% .
- Melting Point : A sharp range (e.g., 148–150°C) indicates crystallinity and minimal impurities .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols. For example, use Sprague-Dawley rats for in vivo toxicity studies to compare LD values .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance. Software like GraphPad Prism ensures reproducibility .
- Control for Batch Variability : Source reagents from the same supplier and document synthetic batches to trace discrepancies .
Q. What experimental designs are optimal for pharmacokinetic studies?
- Split-Plot Designs : Assign variables (e.g., administration route, dosage) to main plots and subplots to minimize confounding effects .
- Sampling Intervals : Collect blood/tissue samples at 0, 1, 3, 6, and 24 hours post-administration to model half-life and bioavailability .
- Theoretical Framework : Link pharmacokinetics to receptor-binding theories (e.g., Langmuir isotherm for affinity estimation) .
Q. How to assess environmental persistence and ecotoxicity?
- Fate Analysis : Use OECD Guideline 307 to study soil biodegradation. Monitor half-life under aerobic/anaerobic conditions .
- Aquatic Toxicity : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) and measure mortality/immobilization over 48 hours. Compare with regulatory thresholds (e.g., EPA EC limits) .
Q. What strategies improve selectivity in target binding?
- Molecular Docking : Model interactions with enzymes (e.g., kinases) using AutoDock Vina. Prioritize residues with high Gibbs free energy scores (ΔG ≤ -8 kcal/mol) .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methylthio with methoxy) to identify critical pharmacophores .
Q. How to validate mechanisms of action in complex biological systems?
- CRISPR Knockout Models : Delete putative target genes (e.g., COX-2) in cell lines and assess compound efficacy loss .
- Metabolomic Profiling : Use LC-MS to track changes in metabolic pathways (e.g., arachidonic acid cascade) post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
